Ethanol, 2,2'-((2-(isooctyloxy)ethyl)imino)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2,2’-((2-(isooctyloxy)ethyl)imino)bis-: is a complex organic compound characterized by the presence of an ethanol backbone with an imino group and an isooctyloxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-((2-(isooctyloxy)ethyl)imino)bis- typically involves the reaction of ethanol derivatives with isooctyl alcohol and an appropriate imino precursor. The reaction conditions often require:
Solvent: Ethanol or another suitable organic solvent.
Catalyst: Acidic or basic catalysts to facilitate the reaction.
Temperature: Moderate to high temperatures to ensure the reaction proceeds efficiently.
Time: Several hours to complete the reaction.
Industrial Production Methods
In an industrial setting, the production of Ethanol, 2,2’-((2-(isooctyloxy)ethyl)imino)bis- may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled environments ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced forms of the compound.
Substitution: The imino and isooctyloxy groups can participate in substitution reactions, where other functional groups replace these substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2,2’-((2-(isooctyloxy)ethyl)imino)bis- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanol, 2,2’-((2-(isooctyloxy)ethyl)imino)bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The isooctyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanol, 2,2’-((2-(acetyloxy)ethyl)imino)bis-: Similar structure but with an acetyloxy group instead of an isooctyloxy group.
Ethanol, 2,2’-((2-(dimethylamino)ethyl)imino)bis-: Contains a dimethylamino group, leading to different chemical properties and reactivity.
Ethanol, 2,2’-((2-(methoxy)ethyl)imino)bis-: Features a methoxy group, affecting its solubility and interactions.
Uniqueness
Ethanol, 2,2’-((2-(isooctyloxy)ethyl)imino)bis- is unique due to the presence of the isooctyloxy group, which imparts distinct physical and chemical properties. This group enhances the compound’s hydrophobicity and may influence its biological activity and industrial applications.
Eigenschaften
CAS-Nummer |
92379-53-8 |
---|---|
Molekularformel |
C22H46NO3+ |
Molekulargewicht |
372.6 g/mol |
IUPAC-Name |
2-hydroxyethyl-[2-(6-methylheptoxy)ethyl]-[2-(6-methylheptoxy)ethylidene]azanium |
InChI |
InChI=1S/C22H46NO3/c1-21(2)11-7-5-9-17-25-19-14-23(13-16-24)15-20-26-18-10-6-8-12-22(3)4/h14,21-22,24H,5-13,15-20H2,1-4H3/q+1 |
InChI-Schlüssel |
ZAATVVITGANLPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCOCC[N+](=CCOCCCCCC(C)C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.